molecular formula C16H21N5O4 B2774704 Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 915934-68-8

Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate

Cat. No.: B2774704
CAS No.: 915934-68-8
M. Wt: 347.375
InChI Key: HQNMOZKVNQIMRG-UHFFFAOYSA-N
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Description

Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate is a complex organic compound featuring a purine-imidazole fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the purine and imidazole precursors, followed by their fusion to form the desired heterocyclic structure. Key steps include:

    Formation of the Purine Ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Formation of the Imidazole Ring: This step often involves the use of amido-nitriles and nickel-catalyzed cyclization.

    Fusion of Rings: The purine and imidazole rings are fused through a series of condensation reactions, often requiring specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate stands out due to its fused ring system, which combines the properties of both purine and imidazole derivatives. This unique structure imparts specific chemical and biological characteristics, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-6-9(2)21-10(3)7-19-12-13(17-15(19)21)18(4)16(24)20(14(12)23)8-11(22)25-5/h7,9H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNMOZKVNQIMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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